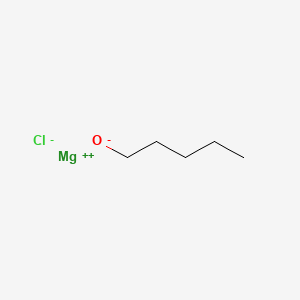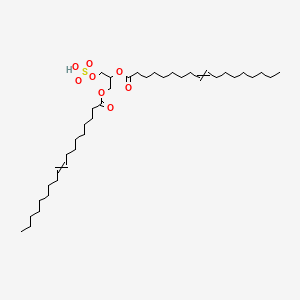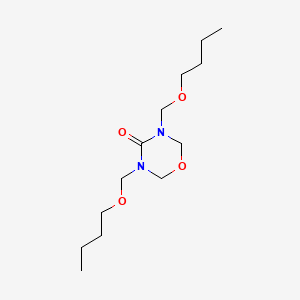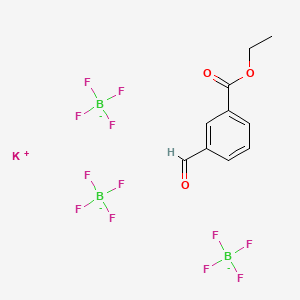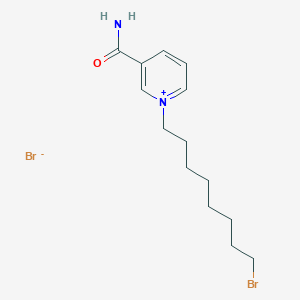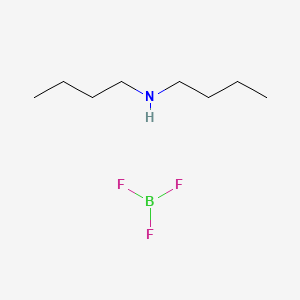
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)-, also known as (dibutylamine)trifluoroboron, is a chemical compound with the molecular formula C8H19BF3N. It is a complex formed between boron trifluoride and N-butyl-1-butanamine. This compound is known for its unique properties and applications in various fields of scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- typically involves the reaction of boron trifluoride with N-butyl-1-butanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction can be represented as follows:
BF3+N(C4H9)2→(C4H9)2NBF3
The reaction is usually conducted at a temperature of around 163°C and under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities .
化学反応の分析
Types of Reactions
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the trifluoroboron group is replaced by other functional groups.
Complex Formation: It can form complexes with other chemical species, enhancing its reactivity and stability.
Common Reagents and Conditions
Common reagents used in reactions with Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- include halides, acids, and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from reactions involving Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted boron compounds .
科学的研究の応用
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- involves its ability to form stable complexes with other chemical species. This complex formation enhances its reactivity and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .
類似化合物との比較
Boron, (N-butyl-1-butanamine)trifluoro-, (T-4)- can be compared with other similar compounds, such as:
Boron trifluoride: A simpler boron compound with similar reactivity but different applications.
N-butyl-1-butanamine: The amine component of the complex, which has its own unique properties and applications.
Other boron-amine complexes: These compounds share similar structural features but may differ in their reactivity and applications.
特性
CAS番号 |
676-10-8 |
|---|---|
分子式 |
C8H19BF3N |
分子量 |
197.05 g/mol |
IUPAC名 |
N-butylbutan-1-amine;trifluoroborane |
InChI |
InChI=1S/C8H19N.BF3/c1-3-5-7-9-8-6-4-2;2-1(3)4/h9H,3-8H2,1-2H3; |
InChIキー |
PCNGXWCOUFPFFX-UHFFFAOYSA-N |
正規SMILES |
B(F)(F)F.CCCCNCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


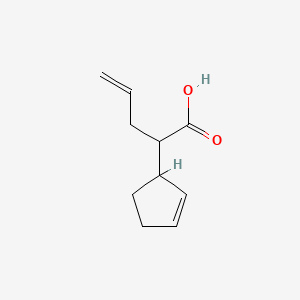
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
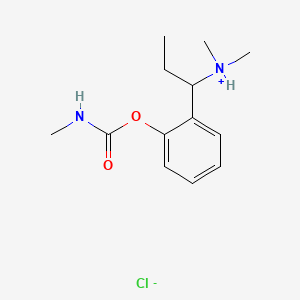
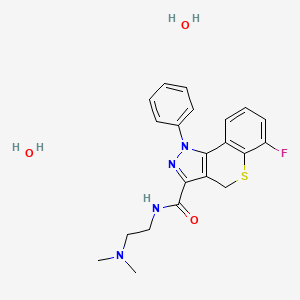
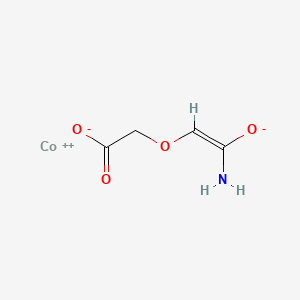
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
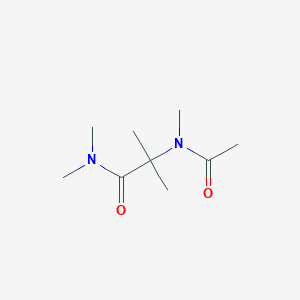
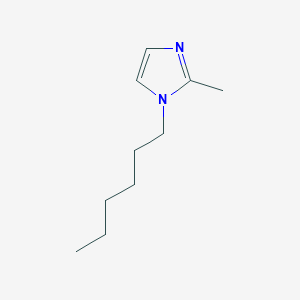
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
